Product packaging for Rich CM-DiI Cell-Labeling Solution(Cat. No.:CAS No. 180854-97-1)

Rich CM-DiI Cell-Labeling Solution

Cat. No.: B591115
CAS No.: 180854-97-1
M. Wt: 1051.51
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Description

Historical Context of Fluorescent Cell Tracers in Biological Investigations

The journey to visualize the intricate workings of cells began long before the advent of modern fluorescent dyes. Early methods relied on techniques like Golgi staining to reveal neuronal morphology, but these were limited to post-mortem tissue. nih.gov The development of fluorescent dyes marked a significant leap forward. In 1871, Adolph von Baeyer created fluorescein, and with the rise of fluorescence microscopy in 1911, the stage was set for staining and observing biological structures in a new light. wikipedia.org

Initially, researchers used radioisotopes to trace molecules, a method that, while effective, posed safety concerns. wikipedia.org The 1950s saw the development of ethidium (B1194527) bromide and its variants, further expanding the toolkit for nucleic acid visualization. wikipedia.org A revolutionary breakthrough came with the discovery and development of Green Fluorescent Protein (GFP) in the 1960s by Osamu Shimomura, who was later awarded the Nobel Prize for this work. wikipedia.orgazolifesciences.com GFP and other fluorescent proteins allowed for the genetic tagging of specific proteins, enabling the real-time visualization of cellular processes in living cells. azolifesciences.com This innovation transformed biological and medical research by making previously invisible processes visible. azolifesciences.com Alongside fluorescent proteins, a diverse array of synthetic fluorescent dyes was developed, each with specific properties and applications, leading to the sophisticated cell-labeling techniques used today. nih.gov

Overview of CM-DiI as a Specialized Carbocyanine Dye for Cellular Labeling

CM-DiI is a lipophilic, orange-red fluorescent dye belonging to the carbocyanine family. lumiprobe.com Its defining feature is the presence of a thiol-reactive chloromethyl (CM) group. lumiprobe.comthermofisher.com This chemical modification is central to its utility in long-term cell tracking. Like other carbocyanine dyes, CM-DiI labels cells by inserting its long hydrocarbon chains into the lipid bilayer of the plasma membrane. lumiprobe.com The dye is initially weakly fluorescent but becomes brightly fluorescent upon incorporation into the membrane. lumiprobe.com

What sets CM-DiI apart from its predecessors, such as DiI, is its enhanced retention within cells, particularly after fixation and permeabilization procedures. thermofisher.comfrontiersin.org The chloromethyl group reacts with thiol-containing peptides and proteins within the cell, effectively crosslinking the dye to intracellular components. thermofisher.com This covalent binding prevents the dye from leaking out of the cell, even after treatments with aldehydes and detergents that are commonly used in histology and immunocytochemistry. lumiprobe.comthermofisher.com This property allows for the combination of CM-DiI labeling with other powerful analytical techniques. lumiprobe.comfrontiersin.org

Fundamental Research Questions Addressed by CM-DiI Labeling Methodologies

The unique characteristics of CM-DiI make it a valuable tool for addressing a wide range of fundamental research questions in cell biology. Its primary applications revolve around the ability to track cells over time, both in vitro and in vivo. lumiprobe.com Key research areas that benefit from CM-DiI labeling include:

Cell Migration and Invasion: Researchers can label specific cell populations and monitor their movement within a tissue or organism. This is particularly relevant in cancer research to study metastasis and in developmental biology to understand how cells migrate to form tissues and organs. nih.govpubcompare.ai

Cell Proliferation and Lineage Tracing: As a labeled cell divides, the CM-DiI dye is distributed among its daughter cells. lumiprobe.com While this leads to a dilution of the fluorescent signal, it allows for the tracking of cell lineages and the estimation of proliferation rates over several generations. lumiprobe.comnih.gov

Cell-Cell Interactions and Fusion: By labeling different cell populations with distinct fluorescent dyes (with CM-DiI being one), scientists can study how cells interact, adhere to one another, and fuse. fishersci.atfishersci.com

Transplantation and Engraftment: CM-DiI is extensively used to track the fate of transplanted cells, such as stem cells, to determine their localization, survival, and integration into host tissues. pubcompare.aithermofisher.commdpi.com

Neuronal Tracing: In neuroscience, CM-DiI is employed to map neuronal connections by labeling individual neurons and tracing their axonal and dendritic projections. nih.govfrontiersin.org

Significance of CM-DiI in Advancing Contemporary Cellular and Tissue Studies

The introduction of CM-DiI has significantly advanced cellular and tissue studies by overcoming some of the limitations of earlier fluorescent tracers. Its key contributions include:

Compatibility with Histological Techniques: The ability to fix and permeabilize CM-DiI-labeled cells without significant loss of the fluorescent signal is a major advantage. thermofisher.comfrontiersin.org This allows researchers to perform subsequent analyses, such as immunohistochemistry, on the same sample, providing a more comprehensive understanding of the labeled cells and their microenvironment. lumiprobe.comfrontiersin.org

Long-Term Cell Tracking: The stable retention of CM-DiI within cells enables long-term in vivo and in vitro studies, allowing for the observation of cellular processes that unfold over days or even weeks. lumiprobe.comohsu.edu

Improved Signal Stability: Compared to its parent compound DiI, CM-DiI offers greater stability, especially in permeabilized tissues, leading to more consistent and reliable data in certain experimental setups. frontiersin.org

Facilitating Complex Experimental Designs: The availability of CM-DiI and other spectrally distinct CellTracker™ dyes allows for multicolor labeling experiments, where different cell populations can be tracked simultaneously. azolifesciences.com This is crucial for studying the dynamic interactions between various cell types in a complex biological system.

In essence, the "Rich CM-DiI Cell-Labeling Solution" provides a robust and versatile platform for fluorescently labeling and tracking cells. Its unique chemical properties have made it an invaluable tool for researchers seeking to unravel the complexities of cell behavior in both health and disease.

Data Tables

Table 1: Properties of CM-DiI

PropertyDescriptionReference
Dye Type Lipophilic Carbocyanine lumiprobe.com
Fluorescence Orange-Red lumiprobe.com
Key Feature Thiol-reactive chloromethyl (CM) group lumiprobe.comthermofisher.com
Labeling Mechanism Inserts into plasma membrane lipid bilayer lumiprobe.com
Cellular Retention High, especially after fixation and permeabilization thermofisher.comfrontiersin.org
Primary Applications Cell tracking, proliferation analysis, migration assays lumiprobe.comnih.gov

Table 2: Research Applications of CM-DiI with Findings

Research AreaOrganism/SystemKey FindingReference
Cancer Research Zebrafish xenotransplantationHuman melanoma cells labeled with CM-DiI could be detected in vivo up to 4 days post-injection. nih.gov
Stem Cell Biology Rat model of kidney injuryCM-DiI-stained human mesenchymal stem cells (hMSCs) injected into the renal artery were localized in glomeruli and persisted for up to 42 days. mdpi.com
Neuroscience Rat brain slicesIn permeabilized tissue, CM-DiI provided more consistent labeling of dendritic spines compared to traditional DiI. frontiersin.org
Tissue Engineering In vitro human preadipocytesCM-DiI permanently stained differentiated preadipocytes, making it useful for tracking in this state. researchgate.net
Immunology Sheep lymphatic systemCM-DiI labeled lymphocytes were successfully recovered, fixed, embedded in paraffin (B1166041), and sectioned without adverse effects on staining. thermofisher.com

Properties

CAS No.

180854-97-1

Molecular Formula

C68H105Cl2N3O

Molecular Weight

1051.51

Origin of Product

United States

Mechanistic Basis of Cm Dii Cellular Interaction and Labeling Stability

Principles of Lipophilic Dye Integration into Biological Membranes

CM-DiI is a lipophilic carbocyanine dye, a class of molecules characterized by their affinity for the lipid-rich environment of the cell membrane. aatbio.comlumiprobe.com This inherent lipophilicity drives the initial and rapid labeling of cells.

The structure of CM-DiI includes two long C18 hydrocarbon chains. lumiprobe.com These nonpolar aliphatic tails readily insert themselves into the hydrophobic core of the lipid bilayer of the plasma membrane. lumiprobe.comnih.gov This process is a spontaneous partitioning driven by the energetically favorable interaction between the hydrophobic dye and the lipid environment of the cell membrane. rsc.org Once embedded, the dye can diffuse laterally, leading to the staining of the entire cell. thermofisher.com

In aqueous solutions, CM-DiI exhibits weak fluorescence. lumiprobe.comlumiprobe.com However, upon insertion into the lipid bilayer of a cell membrane, the dye's fluorescence intensifies significantly. aatbio.comlumiprobe.comlumiprobe.com This enhancement is a result of the change in the microenvironment surrounding the fluorophore. The hydrophobic and structured nature of the lipid bilayer restricts the non-radiative decay pathways of the excited dye molecule, leading to a higher quantum yield of fluorescence.

Covalent Conjugation Mechanisms of CM-DiI with Intracellular Thiol-Containing Biomolecules

A key feature that distinguishes CM-DiI from traditional DiI derivatives is its ability to form covalent bonds with intracellular components, which significantly enhances its retention. nih.govglpbio.comwikipedia.org

CM-DiI possesses a moderately thiol-reactive chloromethyl (-CH2Cl) substituent. lumiprobe.comglpbio.comwikipedia.org This functional group is an electrophile that can react with nucleophilic thiol groups (sulfhydryl groups, -SH) found on cysteine residues of intracellular proteins and peptides, such as glutathione. glpbio.comnih.govnih.gov The reaction is a nucleophilic substitution where the thiol group attacks the carbon atom of the chloromethyl moiety, displacing the chloride ion and forming a stable thioether bond. thermofisher.com This covalent conjugation effectively anchors the dye to the cellular interior. glpbio.com

The covalent attachment of CM-DiI to intracellular biomolecules is crucial for its long-term retention and resistance to fixation procedures. nih.govglpbio.com Unlike traditional lipophilic dyes that can be lost during fixation and permeabilization steps involving detergents, the thioether linkage ensures that CM-DiI remains within the cell. glpbio.comthermofisher.com This property makes it particularly suitable for studies that require subsequent immunocytochemistry, fluorescence in situ hybridization (FISH), or other intracellular labeling techniques. glpbio.com The stable labeling persists through multiple cell generations, typically for at least 72 hours, which corresponds to approximately three to six cell divisions. lumiprobe.comglpbio.com

Retention Characteristics and Intracellular Distribution Dynamics of CM-DiI

Following the initial membrane labeling, CM-DiI exhibits a distinct intracellular distribution and long-term retention profile. While it is primarily localized to the plasma membrane initially, some intracellular staining can also be observed. ohsu.edu Over time, the dye is passed to daughter cells upon cell division, without any significant transfer to adjacent, unlabeled cells in the population. lumiprobe.comglpbio.com

Studies have shown that CM-DiI is well-retained within cells even after processing for histology, such as paraffin (B1166041) embedding. nih.govglpbio.com The fluorescence signal can be detected for extended periods, with some studies reporting the presence of labeled mesenchymal stem cells in tissue for up to two months. ohsu.edu The distribution within tissues can vary, with labeled cells being found in different regions of an organ. For instance, in one study, CM-DiI-labeled mesenchymal stem cells were found to home to the medulla and stromal region of injured ovaries, with fewer cells in the cortex and germinal epithelium. nih.gov

The following table summarizes the key mechanistic features of CM-DiI:

FeatureMechanismConsequence
Membrane Integration Insertion of two C18 hydrocarbon chains into the lipid bilayer.Rapid and efficient labeling of the cell membrane.
Fluorescence Activation Increased fluorescence quantum yield in the hydrophobic membrane environment.Bright fluorescent signal upon cell labeling.
Covalent Conjugation Reaction of the chloromethyl group with intracellular thiol groups (e.g., on cysteine residues of proteins).Formation of a stable thioether bond.
Enhanced Retention Covalent linkage to intracellular biomolecules.Resistance to leakage and loss during fixation and permeabilization.
Long-Term Stability Stable covalent bonds and partitioning to daughter cells.Enables tracking of cells over several generations.

The spectral properties of CM-DiI are also a key aspect of its utility:

PropertyWavelength (nm)
Maximum Excitation 553
Maximum Emission 570

Data sourced from multiple references. glpbio.commedchemexpress.com

Persistence Across Cell Division Cycles for Multigenerational Tracking

A key attribute of CM-DiI for cellular tracking studies is its stable retention and distribution to progeny cells across multiple division cycles. Once covalently bound within the cell, the dye is not readily extruded. During mitosis, the CM-DiI label is distributed approximately equally between the two daughter cells. mit.edu This predictable halving of fluorescence intensity with each cell division allows for the quantitative analysis of cell proliferation by flow cytometry. thermofisher.comnih.gov

The fluorescence signal of CM-DiI is reported to be bright and detectable for at least 72 hours, which typically corresponds to three to six cell generations. lumiprobe.com In studies with mesenchymal stem cells (MSCs), CM-DiI labeling was maintained for four to five weeks in vitro in cultures that were maintained at sub-confluence. nih.gov However, in rapidly dividing MSCs, the signal was reported to be lost after five divisions. nih.gov This demonstrates that the duration of tracking is intrinsically linked to the proliferation rate of the labeled cell type. The predictable dilution of the dye is a powerful tool for analyzing cell division history, with each generation of cells appearing as a distinct peak of lower fluorescence intensity in flow cytometry histograms. thermofisher.com

Table 1: Persistence of CM-DiI Labeling in Proliferating Mesenchymal Stem Cells (MSCs) In Vitro
Time PointFluorescence StatusObservations
Day 2Peak IntensityStaining intensity reaches its maximum.
Day 7Stable IntensityFluorescence levels stabilize in sub-confluent cultures.
4-5 WeeksMaintainedSignal is maintained in sub-confluent, slowly dividing cultures. nih.gov
After 5 DivisionsLostSignal is diluted below detection levels in rapidly dividing cultures. nih.gov

Stability Following Aldehyde Fixation and Permeabilization Procedures

A significant advantage of CM-DiI over traditional lipophilic dyes like DiI is its compatibility with standard histological techniques. The covalent binding of the chloromethyl group to intracellular components ensures that the fluorescent signal is retained even after the cell membrane is compromised. nih.govnih.gov This allows for the combination of cell tracking with subsequent analyses such as immunofluorescence, fluorescence in situ hybridization (FISH), or electron microscopy. lumiprobe.com

CM-DiI labeling is stable following fixation with common aldehyde-based fixatives, including formaldehyde (B43269) and paraformaldehyde. thermofisher.comnih.gov Furthermore, the dye persists after permeabilization with detergents like Triton X-100 or organic solvents such as acetone. thermofisher.comcellsignal.comapexbt.com Research has confirmed that CM-DiI is retained in the lymphocyte membrane even after routine paraffin processing, which involves steps of dehydration, clearing with xylene, and embedding in paraffin wax. nih.gov This robust stability is crucial for detailed anatomical studies of labeled cells within tissues. While some signal loss can occur during these procedures, enough fluorescence is typically retained for reliable detection. thermofisher.com

Table 2: Qualitative Fluorescence Retention of Lipophilic Dyes in Human B Cells After Fixation and Permeabilization
DyeFixation (3.7% Formaldehyde)Fixation & Permeabilization (3.7% Formaldehyde + Acetone)
CM-DiIExcellent RetentionExcellent Retention thermofisher.com
SP-DiIC18(3)Excellent RetentionExcellent Retention thermofisher.com
SP-DiOC18(3)Excellent RetentionExcellent Retention thermofisher.com
PKH26 (structurally similar to DiI)Good RetentionVirtually All Dye Lost thermofisher.com

Analysis of Dye Efflux and Apparent Intercellular Transfer Mechanisms

While CM-DiI is designed for stable intracellular retention, the possibility of dye efflux or transfer between cells is a critical consideration for the accurate interpretation of cell tracking studies. Generally, the dye is reported not to leak to adjacent cells in a population. lumiprobe.com This is largely attributed to its covalent bonding, which renders it membrane-impermeable after the initial labeling.

However, studies involving the co-culture of different cell types have revealed that intercellular transfer of CM-DiI can occur. In a direct co-culture of mesenchymal stem cells (MSCs) and nucleus pulposus (NP) cells, a substantial, bi-directional transfer of the dye was observed. nih.gov After 7 days of co-culture, up to 87% of the initially unlabeled cell population became fluorescent. nih.gov This suggests that membrane components, including the lipid-associated dye, can be exchanged between cells that are in direct contact. The proposed mechanisms for this transfer include the shedding and uptake of microvesicles or transient local membrane fusion events that allow for lateral diffusion of lipids and associated molecules. nih.gov

Another potential mechanism for the apparent transfer of the dye is the phagocytosis of labeled cells or cellular debris by other cells, such as macrophages. In in vivo transplantation studies, it was observed that some host cells became positive for CM-DiI, suggesting they had engulfed the transplanted, labeled cells. researchgate.net Therefore, while passive leakage or efflux of the covalently bound CM-DiI is minimal, apparent intercellular transfer can occur through active biological processes, a factor that must be considered in the design and interpretation of cell tracking experiments.

Table 3: Intercellular Transfer of CM-DiI in a Direct Co-culture of Mesenchymal Stem Cells (MSCs) and Nucleus Pulposus (NP) Cells
Co-culture Duration% of Unlabeled NP Cells Acquiring DiL from MSCs% of Unlabeled MSCs Acquiring DiL from NP Cells
1 DayData not specifiedData not specified
3 Days~60% (estimated from graph)~65% (estimated from graph)
7 Days87.0%87.8% nih.gov

Advanced Methodologies and Research Applications of Cm Dii

Cell Lineage Tracing and Migration Dynamics Studies

CM-DiI is extensively used for tracking cell movement and lineage due to its stable and bright fluorescence that is passed on to daughter cells for several generations. lumiprobe.comfishersci.be This allows for long-term monitoring of cell populations and their migratory behaviors in various biological contexts.

Applications in Lymphocyte Recirculation and Immunological Investigations

CM-DiI has proven to be a reliable marker for tracking the migration of lymphocytes, a critical process in the adaptive immune response. nih.govscispace.com Studies have shown that CM-DiI-labeled lymphocytes can be recovered from the lymph of sheep following intravenous injection, with recirculation kinetics comparable to those observed with other fluorochromes or radioisotopes. nih.gov Labeled cells are detectable in the lymph within 4 hours of injection, with peak percentages observed between 20-30 hours. nih.gov A key advantage of CM-DiI is its stability in the lymphocyte membrane even after routine paraffin (B1166041) processing, which allows for histological analysis of labeled cells in tissue sections. nih.gov This property, combined with its improved water solubility compared to its predecessor DiI, makes it a more practical tool for immunological research. nih.gov

Analysis of Cancer Cell Dissemination and Metastasis Models, including Xenograft Studies

The ability to track cancer cell movement is fundamental to understanding metastasis, the primary cause of cancer-related mortality. nih.gov CM-DiI has been widely adopted in cancer research to visualize and quantify cancer cell dissemination and the formation of metastatic colonies. olemiss.eduroyalsocietypublishing.org In xenograft models, where human cancer cells are transplanted into immunodeficient animals like zebrafish, CM-DiI labeling allows for real-time monitoring of tumor growth, invasion, and metastasis. nih.govnih.gov

For instance, in studies using zebrafish xenografts, CM-DiI-labeled breast cancer cells have been used to evaluate their response to chemotherapeutic agents. olemiss.edu Research has shown that CM-DiI labeling does not significantly alter the sensitivity of MCF-7 breast cancer cells to drugs like doxorubicin (B1662922) and 4-hydroxytamoxifen. olemiss.edu This indicates that CM-DiI is a suitable tool for screening potential anti-cancer compounds in vivo. olemiss.edu However, it is important to note that as a lipophilic dye, CM-DiI can label dead cells and cell fragments, which might be taken up by macrophages, potentially leading to misinterpretation of data. nih.gov Therefore, co-staining with a nuclear marker is often recommended to accurately identify viable cancer cells. nih.gov

CM-DiI has also been employed in mouse xenograft models to study the inhibitory effects of genetically engineered stem cells on tumor growth and metastasis. researchgate.netspandidos-publications.com In these studies, cancer cells are often prestained with a green fluorescent dye like CMFDA, while the therapeutic stem cells are labeled with red-fluorescent CM-DiI, allowing for clear distinction and tracking of both cell populations within the host tissue. researchgate.netspandidos-publications.com

Stem Cell Homing, Engraftment, and Differentiation Tracking in Regenerative Medicine Research

Regenerative medicine relies heavily on the ability of stem cells to home to injured tissues, engraft, and differentiate into functional cells. CM-DiI has emerged as a powerful tool for tracking these processes. nih.govohsu.edu Its ability to be retained in cells for extended periods, even after differentiation, makes it superior to many other fluorescent dyes for long-term stem cell tracking. nih.gov

Studies have demonstrated the successful use of CM-DiI to track mesenchymal stem cells (MSCs) in various animal models. For example, CM-DiI-labeled MSCs have been detected in sheep skeletal muscle up to six weeks after injection and in MSC-coated biomaterial scaffolds for two weeks. nih.gov In a rat model of ischemia-reperfusion injury, CM-DiI-stained human MSCs were tracked for up to 42 days post-injection, with the majority localizing to the glomeruli of the injured kidney. mdpi.com Similarly, in a mouse model of cyclophosphamide-induced ovarian injury, CM-DiI-labeled human umbilical cord vein MSCs were observed to migrate and engraft in the injured ovaries. nih.gov

Furthermore, CM-DiI labeling has been instrumental in tracking the differentiation of transplanted stem cells. For instance, in a study on cardiac repair, CM-DiI-labeled cardiac stem cells were shown to differentiate into cardiomyocytes after being implanted into an infarcted heart. oatext.com In another study, transplanted cells labeled with CM-DiI were shown to incorporate as vascular endothelial cells in a model of vascular regeneration. ahajournals.org

Study FocusAnimal ModelStem Cell TypeTracking DurationKey FindingsReference
Skeletal Muscle and Biomaterial IntegrationSheepMesenchymal Stem Cells (MSCs)Up to 6 weeksCM-DiI showed detectable fluorescence in vivo. nih.gov
Kidney Ischemia-Reperfusion InjuryRatHuman Mesenchymal Stem Cells (hMSCs)Up to 42 daysLabeled hMSCs localized to the glomeruli of the injured kidney. mdpi.com
Ovarian InjuryMouseHuman Umbilical Cord Vein MSCsNot specifiedLabeled MSCs migrated to and engrafted in the injured ovaries. nih.gov
Cardiac RepairNot specifiedCardiac Stem CellsNot specifiedLabeled cells differentiated into cardiomyocytes. oatext.com
Vascular RegenerationNot specifiedEmbryonic Stem Cell-derived Endothelial Cells14 daysLabeled cells incorporated as vascular endothelial cells. ahajournals.org

Quantitative Assessment of Cell Motility in Various Biological Systems

The ability to quantify cell movement is crucial for understanding numerous physiological and pathological processes. nih.gov CM-DiI, in conjunction with advanced imaging and analysis systems, allows for the quantitative assessment of cell motility. nih.gov By labeling cells with CM-DiI, researchers can track the movement of individual cells or cell populations over time and in response to various stimuli. researchgate.net

For example, computer-assisted systems have been developed to quantify the axonal transport of particles visualized with CM-DiI in neurons. researchgate.net This allows for the detailed analysis of both anterograde and retrograde transport, providing insights into neuronal function and the effects of neurotoxic agents. researchgate.netresearchgate.net In other systems, such as the study of Dictyostelium discoideum chemotaxis, image processing systems are used to automatically track the movement of CM-DiI-labeled amoebae in defined chemical gradients. nih.gov This enables the collection of detailed data on the movement of large numbers of individual cells, facilitating the study of the molecular mechanisms underlying chemotaxis. nih.gov

Neuronal Architecture Elucidation and Connectome Mapping

Understanding the intricate wiring of the nervous system, or the connectome, is a major goal in neuroscience. Lipophilic dyes like CM-DiI are essential tools for tracing neuronal connections and elucidating neuronal architecture. lumiprobe.comaatbio.com

Anterograde and Retrograde Neuronal Tracing in Live and Fixed Tissues

CM-DiI is widely used for both anterograde (tracing from the cell body to the axon terminal) and retrograde (tracing from the axon terminal back to the cell body) neuronal tracing. nih.govthermofisher.com Its lipophilic nature allows it to diffuse laterally along neuronal membranes, effectively labeling entire neurons, including their dendritic and axonal processes. aatbio.comnih.gov A significant advantage of CM-DiI over its predecessor, DiI, is its fixable nature. nih.govnih.gov The chloromethyl group in CM-DiI allows it to covalently bind to thiol-containing proteins in the cell membrane, making the staining resistant to fixation and permeabilization procedures. nih.gov This enables the combination of CM-DiI tracing with other histological techniques, such as immunohistochemistry. researchgate.netresearchgate.net

High-Resolution Visualization of Dendritic Arbors and Axonal Projections

CM-DiI is extensively utilized for the detailed, high-resolution visualization of complex neuronal structures. aatbio.com Its ability to diffuse laterally along the plasma membrane allows for the complete labeling of fine neuronal processes, including dendritic arbors and axonal projections, in both living and fixed tissues. aatbio.comthermofisher.com This makes it a powerful tool for neuroanatomical tracing studies, enabling researchers to map neural connections and pathways with high fidelity. aatbio.comnih.gov

The dye's strong, red-orange fluorescence (excitation/emission maxima ~553/570 nm) and relative photostability are well-suited for fluorescence microscopy, allowing for extended imaging sessions. aatbio.commedchemexpress.com In neuroscience, researchers can apply CM-DiI to specific regions of the brain or spinal cord to observe the labeled axons projecting to other areas. aatbio.com The technique has been successfully used to illuminate cellular architecture in individual neurons, revealing detailed dendritic arborizations and even fine structures like dendritic spines. researchgate.netnih.gov

A key advantage of CM-DiI over the traditional DiI is its fixability. frontiersin.orgresearchgate.net While DiI can leak from membranes after permeabilization, CM-DiI contains a chloromethyl moiety that allows it to covalently bind to cellular thiols. thermofisher.com This ensures the dye is retained throughout fixation with traditional aldehyde fixatives, permeabilization, and even paraffin embedding, making it compatible with subsequent immunohistochemistry or other histological techniques. karger.comnih.govresearchgate.netnih.gov This property is crucial for studies that require correlating detailed neuronal morphology with the presence of specific proteins. nih.govresearchgate.net For instance, studies have shown that in permeabilized tissue sections, CM-DiI provides more consistent and stable labeling of dendritic architecture compared to traditional DiI. frontiersin.orgnih.gov

ApplicationKey Finding/TechniqueOrganism/ModelCitation
Neuronal TracingCM-DiI allows for shorter brain storage times in fixative compared to DiI and can be combined with immunocytochemistry for detailed analysis of synaptic connections.Rat nih.gov
Dendritic Spine AnalysisDiOlistic (gene gun) delivery of CM-DiI to tissue slices enables high-resolution imaging of dendritic spines. In permeabilized tissue, CM-DiI yields higher spine density measurements than DiI.Rodent Brain Slices frontiersin.orgnih.gov
Axonal Projection MappingThe dye is used to label and trace axonal projections in both live and fixed tissues to study neural connections and pathways.General Neuroscience Applications aatbio.com
Human Brain MorphologyBallistic delivery of DiI combined with tissue clearing allows for tracing of branched dendritic trees and spines up to 300 µm long in human brain tissue. CM-DiI's compatibility with immunolabeling enhances these studies.Human Brain Tissue researchgate.net

Integration with Electrophysiological Techniques for Electrode Localization and Pathway Mapping

CM-DiI has proven to be an essential tool for bridging the gap between electrophysiological recordings and anatomical structure. In modern neuroscience, large-scale recordings with multi-electrode arrays, such as Neuropixels probes, can simultaneously monitor the activity of hundreds of neurons across multiple brain regions. nih.govresearchgate.net A significant challenge is to precisely localize the recording sites of these electrodes within the brain's three-dimensional structure post-mortem.

Researchers have developed workflows where the electrode probes are coated with CM-DiI before insertion into the brain. nih.govdivio-media.net After the recording session, the brain is fixed, and the fluorescent track left by the dye is imaged using techniques like light-sheet or two-photon microscopy. researchgate.netelifesciences.orgelifesciences.org Because CM-DiI is fixable and resistant to tissue clearing protocols like CLARITY, it provides a sharp and reliable fluorescent trace of the probe's trajectory. researchgate.netresearchgate.net This histological data is then aligned with a common coordinate framework, such as the Allen Common Coordinate Framework (CCF), allowing for the precise mapping of each electrode contact point to specific anatomical brain regions. researchgate.netelifesciences.orgelifesciences.org

This integration is critical for accurately correlating neural activity with its anatomical origin. nih.gov Studies have demonstrated that this method can achieve localization accuracy better than 0.1 mm. nih.gov By combining the fluorescent probe track with electrophysiological landmarks, researchers can confidently map functional pathways and analyze the flow of information across different brain structures during specific behaviors. researchgate.net The sharp traces provided by CM-DiI are often favored over other dyes for their reliability and limited diffusion, which is crucial for the high-resolution reconstruction of electrode paths. researchgate.netresearchgate.net

Investigations into Cell-Cell Interactions and Fusion Events

The ability to uniformly and stably label cell membranes makes CM-DiI a valuable reagent for studying dynamic interactions between cells, including adhesion and fusion. fishersci.atresearchgate.net In these assays, different cell populations can be labeled with distinct fluorescent dyes before being co-cultured. For instance, one cell population can be labeled with CM-DiI (red-orange fluorescence) and another with a green fluorescent dye. thermofisher.com

A key application is in the study of cell fusion, a critical process in development, disease, and virology. For example, in HIV-1 research, CM-DiI has been used in dye transfer assays to distinguish between hemifusion (lipid mixing of outer membranes) and full fusion (content mixing). mdpi.com In this setup, target T cells are co-labeled with the lipophilic membrane dye CM-DiI and a cytosolic dye (like CMAC Blue). mdpi.com These are then co-cultured with HIV-1 expressing producer cells (labeled with GFP). mdpi.com The transfer of CM-DiI alone to a GFP-positive cell indicates hemifusion, while the transfer of both CM-DiI and the cytosolic dye signifies the formation of a syncytium through full fusion. mdpi.com

Similarly, CM-DiI has been used to quantify leukocyte adhesion to endothelial cells. researchgate.net By labeling leukocytes with CM-DiI, their adherence to an endothelial monolayer under various conditions can be visualized and quantified through fluorescence imaging, providing insights into inflammatory processes. researchgate.net The Vybrant CM-DiI Cell-Labeling Solution is specifically marketed for such applications, as it can be added directly to culture media to label cells for cell-cell fusion, adhesion, and migration studies. fishersci.atfishersci.com

Ex Vivo and In Vivo Tissue Labeling Methodologies

CM-DiI's versatility extends to a wide array of ex vivo and in vivo labeling applications, largely due to its improved water solubility compared to DiI and its aldehyde-fixable nature. nih.govlumiprobe.com These properties make it a robust tracer for both cultured cells and complex organisms. aatbio.com

For ex vivo applications, CM-DiI can be applied to fixed tissue sections to trace neuronal projections. thermofisher.com A notable advantage is its persistence through routine histological processing, including paraffin embedding and de-waxing with xylene and ethanol, which is often detrimental to other lipophilic dyes. karger.comnih.govthermofisher.com This allows for detailed morphological analysis in preserved tissue archives. karger.com Specialized tissue-labeling pastes containing CM-DiI are available that can be applied directly to fixed or live tissue specimens, improving dye penetration into bundled neurons. thermofisher.com

In in vivo studies, CM-DiI is used to pre-label cells ex vivo before they are transplanted into a host organism for long-term tracking. nih.gov This has been instrumental in studying lymphocyte migration, cancer cell metastasis, and the fate of transplanted stem cells. nih.govnih.gov For example, CM-DiI-labeled lymphocytes were injected intravenously into sheep, and their recirculation and migration into lymph could be tracked over 40 hours, with the dye being readily detectable in subsequent histological sections. nih.gov In zebrafish embryos, a popular model for in vivo imaging, CM-DiI has been used to label and track various human cancer cell lines to study metastasis. nih.gov The dye is well-retained for several days, allowing for the visualization of cell movement and localization within the transparent embryo. nih.gov

Application in Proliferation Assays and Cell Fate Determinations

CM-DiI is an effective tool for tracking cell proliferation and determining cell fate due to its stable incorporation into the cell membrane and its distribution to daughter cells upon division. lumiprobe.comfishersci.be When a CM-DiI-labeled cell divides, the dye is partitioned approximately equally between the two daughter cells. fishersci.be This results in a halving of the fluorescence intensity with each successive generation. This predictable dilution can be quantified using flow cytometry, allowing researchers to track the number of cell divisions a population has undergone over time. karger.com The fluorescent signal is typically retained for at least 72 hours, which corresponds to roughly three to six cell generations. lumiprobe.com

This property is particularly useful in stem cell research and developmental biology for lineage tracing and cell fate determination. ohsu.eduelifesciences.org For instance, CM-DiI has been used to label autologous bone marrow mononuclear progenitor cells to assess their proliferative capacity. ohsu.edu One study found that CM-DiI labeling had no adverse effect on the proliferation or colony-forming ability of these cells, highlighting its low cytotoxicity at working concentrations. fishersci.beohsu.edu

Comparative Analysis of Cm Dii with Alternative Cell Labeling Strategies

Differential Performance of CM-DiI Versus Traditional DiI Derivatives

CM-DiI was developed as a derivative of the traditional lipophilic carbocyanine dye, DiI, to overcome some of its key limitations. nih.govresearchgate.net The primary distinction lies in the addition of a mildly thiol-reactive chloromethyl moiety to the DiI structure. wikipedia.orgresearchgate.net This chemical modification confers several advantageous properties to CM-DiI.

One of the most significant improvements is its enhanced water solubility compared to traditional DiI, which simplifies the preparation of staining solutions for cell suspensions. thermofisher.comnih.govlumiprobe.com Traditional DiI is notoriously difficult to dissolve in aqueous media, often requiring direct application of dye crystals or the use of organic solvents. thermofisher.com

Furthermore, the chloromethyl group allows CM-DiI to be aldehyde-fixable. wikipedia.orgnih.gov It achieves this by conjugating to thiol-containing peptides and proteins within the cell, which anchors the dye. researchgate.netnih.gov This property is crucial for applications requiring post-staining histological analysis, as it ensures the dye is retained in cells throughout fixation, permeabilization, and even paraffin (B1166041) embedding procedures. nih.govlumiprobe.comnih.gov In contrast, traditional DiI tends to leak from cell membranes once they are permeabilized, compromising the integrity of the staining. nih.govresearchgate.net

Research comparing DiI and CM-DiI for "DiOlistic" labeling of neurons in tissue slices has provided quantitative insights into their performance. nih.govresearchgate.net In non-permeabilized tissue, traditional DiI resulted in higher measured spine density. nih.govresearchgate.net However, in tissue sections that were permeabilized—a common step for combining fluorescent labeling with other histological techniques—CM-DiI demonstrated superior stability and yielded more consistent data with higher spine densities. nih.govresearchgate.netnih.gov This suggests that for experiments involving permeabilized tissue, the increased stability of CM-DiI justifies its use despite a higher cost. nih.govresearchgate.netfrontiersin.org

FeatureCM-DiITraditional DiIReference
Chemical ModificationContains a thiol-reactive chloromethyl (CM) group.Standard lipophilic carbocyanine structure. wikipedia.orgresearchgate.net
Water SolubilitySomewhat more water-soluble.Poorly soluble in aqueous solutions. thermofisher.comnih.govlumiprobe.com
FixabilityAldehyde-fixable; retained after fixation and permeabilization.Not fixable; leaks from permeabilized cells. nih.govnih.govnih.gov
Retention in Permeabilized TissueHigh; provides more consistent data.Low; dye leaks from the cell membrane. nih.govresearchgate.netnih.gov
Performance in Non-Permeabilized TissueSlightly lower initial spine density measurements compared to DiI.Higher initial spine density measurements. nih.govresearchgate.net

Comparative Evaluation with Other Lipophilic Carbocyanine Dyes (e.g., DiO, DiD, DiR, PKH26)

CM-DiI belongs to a broader class of lipophilic carbocyanine dyes used for cell tracking, which includes DiO, DiD, DiR, and the PKH family of dyes (e.g., PKH26). nih.govashpublications.orgnih.gov These dyes all function by intercalating their long aliphatic tails into the lipid bilayer of the cell membrane. ashpublications.orgnih.gov The choice among them often depends on the desired spectral properties for multicolor imaging and the specific requirements of the study.

Spectral Diversity : The primary advantage of this class of dyes is the wide range of available emission spectra. DiO fluoresces in the green spectrum, DiI in orange-red, DiD in far-red, and DiR in the near-infrared (NIR) region. nih.govthermofisher.com This spectral separation is ideal for simultaneously tracking multiple cell populations. nih.govthermofisher.com CM-DiI, with its red fluorescence (Ex/Em: ~553/570 nm), is spectrally similar to PKH26 (Ex/Em: ~551/567 nm) and DiI. fishersci.canih.gov

Dye Stability and Retention : Like other lipophilic dyes, CM-DiI provides stable, long-term labeling, with fluorescence detectable for at least 72 hours, spanning three to six cell generations. lumiprobe.comfishersci.ca Its key advantage over many other lipophilic dyes, including the PKH series and standard DiI/DiO/DiD, is its fixability. nih.govthermofisher.com While dyes like PKH26 are also retained in the membrane for long periods, their retention through fixation and permeabilization can be less robust compared to CM-DiI. thermofisher.comthermofisher.com

Dye Transfer and Cytotoxicity : A known issue with lipophilic dyes is the potential for transfer to unlabeled neighboring cells, a phenomenon sometimes referred to as "microenvironmental contamination". ashpublications.org Studies have shown that dyes like DiI, DiD, DiR, and PKH26 can be transferred between cells, both through direct contact and via diffusible microparticles. ashpublications.org While CM-DiI is designed to be well-retained within labeled cells, the general properties of lipophilic dyes suggest that careful controls are always necessary. lumiprobe.comashpublications.org In terms of cytotoxicity, carbocyanine dyes, including CM-DiI, are generally considered to have low toxicity at optimal working concentrations, with minimal impact on cell viability or proliferation. lumiprobe.comnih.gov However, it is always recommended to determine the optimal, non-perturbing concentration for each specific cell type. royalsocietypublishing.org

DyeApprox. Ex/Em (nm)Key FeaturesReference
CM-DiI553/570Red fluorescence; aldehyde-fixable; good retention after permeabilization. lumiprobe.comfishersci.ca
DiO484/501Green fluorescence; often used with DiI for dual-color studies; slower diffusion than DiI. thermofisher.cominterchim.fr
DiD644/665Far-red fluorescence; suitable for multicolor imaging. nih.govthermofisher.com
DiR750/780Near-infrared (NIR) fluorescence; ideal for in vivo imaging due to reduced tissue autofluorescence. nih.govnih.gov
PKH26551/567Red fluorescence; long-term membrane labeling; potential for non-uniform labeling and cell-to-cell transfer. ashpublications.orgnih.govroyalsocietypublishing.org

Assessment Against Quantum Dots and Other Fluorescent Nanoprobes in Cell Tracking

Quantum dots (Q-dots) and other fluorescent nanoprobes represent a distinct class of labeling agents for cell tracking. ohsu.edu A direct comparative analysis between CM-DiI and Q-dots for labeling autologous bone marrow mononuclear progenitor cells (ABMCs) revealed specific advantages for each probe. ohsu.edu

Labeling Efficiency and Procedure : CM-DiI demonstrated a faster loading time into ABMCs compared to Q-dots. ohsu.edu This rapid loading can be a significant advantage when working with fragile cells or in time-sensitive experiments. ohsu.edu

Impact on Cell Function : In the comparative study, CM-DiI labeling had no significant effect on the ability of ABMCs to form colonies or on their proliferation over a two-week period. ohsu.edu In contrast, Q-dot labeling showed a small but statistically significant inhibitory effect on both colony formation and cell proliferation. ohsu.edu

Signal Retention and Fixation Compatibility : Both probes could be detected in cells after 10 days in culture. ohsu.edu However, a critical advantage of CM-DiI is its compatibility with conventional formalin-based tissue fixation. ohsu.eduresearchgate.net The fluorescence of CM-DiI is well-retained throughout standard fixation processes. ohsu.eduresearchgate.net Conversely, Q-dot fluorescence can be altered or diminished by certain fixatives like paraformaldehyde or methanol. ohsu.eduresearchgate.net While Q-dots offer advantages such as high photostability and a wide range of emission wavelengths, their retention can vary depending on the cell type and Q-dot size, and their fluorescence can be compromised by histological processing. ohsu.edu

Long-term Signal : A study comparing CM-DiI with a multilayered fluorescent nanoprobe in HeLa cells showed that while CM-DiI signals decreased quickly and lasted only for about two days, the nanoprobe signal was sustained for more than 14 days. nih.gov This suggests that for very long-term tracking studies that span many cell divisions, specialized nanoprobes might offer superior signal retention. nih.gov However, it's important to note that even the best organic dyes or Q-dots face limitations due to signal dilution from cell division. ohsu.eduresearchgate.net

ParameterCM-DiIQuantum Dots (Q-dots)Reference
Loading TimeFaster loading into cells.Slower loading compared to CM-DiI. ohsu.edu
Effect on Proliferation/Colony Formation (ABMCs)No significant effect.Small but significant inhibitory effect. ohsu.edu
Compatibility with FixationWell-retained with conventional aldehyde fixatives (e.g., formalin).Fluorescence can be altered by some fixatives (e.g., paraformaldehyde, methanol). ohsu.eduresearchgate.net
Key AdvantagesFaster loading, ease of use, less impact on cell function, excellent retention in fixed tissue.High photostability, high quantum yield, variety of emission wavelengths. ohsu.edu
Key DisadvantagesSignal dilution with cell division.Variable retention, potential cytotoxicity, sensitivity to fixatives. ohsu.edu

Contrasting CM-DiI with Cytoplasmic Dyes (e.g., CFSE) for Specific Research Objectives

CM-DiI and carboxyfluorescein diacetate succinimidyl ester (CFSE) represent two fundamentally different approaches to cell labeling: membrane versus cytoplasmic labeling.

Mechanism of Action : CM-DiI is a lipophilic dye that intercalates into the lipid bilayer of the cell membrane. nih.gov In contrast, CFSE is an amine-reactive probe that passively diffuses into cells. ashpublications.org Once inside, intracellular esterases cleave off the acetate (B1210297) groups, rendering the molecule fluorescent and allowing its succinimidyl ester group to form stable, covalent bonds with free amines on intracellular proteins. ashpublications.orgexpertcytometry.com

Research Applications : This difference in mechanism dictates their primary applications. CFSE is widely used for monitoring cell proliferation. expertcytometry.com As cells divide, the CFSE-labeled proteins are distributed equally between the two daughter cells, leading to a halving of fluorescence intensity with each generation. aatbio.com This allows for the clear identification of distinct cell generations by flow cytometry. While lipophilic dyes like CM-DiI also dilute with cell division, the resulting peaks are often not as clearly defined as with CFSE, potentially due to imperfect subdivision or membrane dynamics. nih.gov CM-DiI and other lipophilic dyes are generally preferred for tracking cell migration, localization, and intercellular interactions where the primary goal is to visualize the cell's location and morphology rather than to precisely quantify division cycles. nih.govnih.gov

Dye Transfer : A significant advantage of cytoplasmic dyes like CFSE is their minimal transfer between adjacent cells in a population. ashpublications.orgaatbio.com The covalent bonding to intracellular proteins effectively traps the dye within the labeled cell. aatbio.com In contrast, lipophilic dyes, including DiI and PKH26, have been shown to exhibit a higher degree of transfer to neighboring cells, which can complicate the interpretation of tracking studies. ashpublications.org

FeatureCM-DiI (Lipophilic Dye)CFSE (Cytoplasmic Dye)Reference
Labeling LocationCell membrane (lipid bilayer).Cytoplasmic proteins (covalent bonding). nih.govashpublications.org
Primary ApplicationCell migration, localization, and tracking in tissues.Cell proliferation and division tracking. nih.govexpertcytometry.com
Proliferation AnalysisSignal dilutes with division, but peaks may be less distinct.Produces distinct, well-defined peaks for each cell generation. nih.govaatbio.com
Intercellular Dye TransferHigher potential for transfer to adjacent cells.Minimal transfer due to covalent intracellular bonding. ashpublications.orgaatbio.com
FixabilityYes, the "CM" moiety confers aldehyde fixability.Yes, the dye-protein adducts are retained after fixation. lumiprobe.comashpublications.org

Methodological Considerations for Optimal Cm Dii Application in Research

Compatibility with Advanced Microscopy and Histological Techniques

Integration with Immunofluorescence and Immunohistochemistry

A significant advantage of CM-DiI is its compatibility with immunolabeling protocols. nih.govresearchgate.net The chloromethyl group in the CM-DiI molecule allows it to be fixed in place with aldehyde-based fixatives, a common step in immunohistochemistry. lumiprobe.comkarger.com This enables researchers to simultaneously visualize CM-DiI labeled cells and specific protein markers within the same tissue section. nih.govresearchgate.net

However, the permeabilization step, which is necessary for antibodies to access intracellular antigens, requires careful optimization. The use of detergents like Triton X-100 can potentially lead to the loss of the CM-DiI signal. nih.gov Studies have shown that lower concentrations of Triton X-100 (e.g., 0.05% for 10 minutes) can be used without significantly affecting the CM-DiI signal. nih.gov In some cases, the cholesterol-specific detergent digitonin (B1670571) has been found to be a suitable alternative to Triton X-100, as it preserves both DiI and CM-DiI labeling while still allowing for efficient antibody penetration. nih.gov

It has been observed that in permeabilized tissue, CM-DiI provides more consistent and stable labeling compared to traditional DiI, making it the preferred choice for experiments combining DiOlistic labeling with immunofluorescence. frontiersin.orgnih.gov

Utility in Optical Clearing Techniques (e.g., CLARITY)

Optical clearing techniques, such as CLARITY, render tissues transparent, enabling deep-tissue imaging. A challenge with these methods is that they often involve the removal of lipids, which can wash out lipophilic dyes like DiI. nih.govnih.gov However, CM-DiI, due to its ability to be cross-linked to proteins via aldehyde fixation, can be retained in the tissue even after lipid clearing. nih.govnih.govresearchgate.netdntb.gov.ua

Challenges, Limitations, and Future Directions in Cm Dii Research

Addressing Potential Non-Specific Signal and Autofluorescence in Complex Biological Samples

One of the primary challenges in using CM-DiI, particularly in complex biological samples, is the potential for non-specific signals and the inherent autofluorescence of tissues. royalsocietypublishing.orgnih.gov Distinguishing the specific fluorescence of CM-DiI-labeled cells from background noise is crucial for accurate data interpretation. royalsocietypublishing.org

Non-Specific Signal: Non-specific labeling can arise from the dye binding to components other than the intended live cells, such as cell debris or other lipid-containing structures in the tissue. royalsocietypublishing.orgnih.gov This can lead to false-positive signals, complicating the analysis of cell migration and localization. For instance, studies have shown that even after treating cells with toxic agents, a CM-DiI signal can still be detected, indicating that the signal may not always represent viable, labeled cells. royalsocietypublishing.orgnih.gov Careful analysis of the shape and size of the fluorescent signals can help differentiate live cells from debris. royalsocietypublishing.orgresearchgate.net

Autofluorescence: Many biological tissues naturally fluoresce, a phenomenon known as autofluorescence. This intrinsic fluorescence can overlap with the emission spectrum of CM-DiI, making it difficult to discern the true signal from the labeled cells. nih.gov This is a significant issue in in vivo imaging, where scattering and absorption of light by surrounding tissues can further complicate signal detection. royalsocietypublishing.orgnih.gov

To address these challenges, researchers employ several strategies:

Spectral Unmixing: Advanced microscopy techniques and software can be used to separate the specific CM-DiI signal from the autofluorescence background based on their distinct spectral properties.

Control Experiments: Including appropriate controls is essential. This can involve imaging unlabeled tissue to establish the baseline autofluorescence and using double-labeling techniques with a genetic reporter (like GFP) to confirm the identity of the labeled cells. royalsocietypublishing.orgresearchgate.net

Optimized Imaging Parameters: Careful selection of excitation and emission filters, as well as adjusting imaging settings, can help to maximize the signal-to-noise ratio.

Mitigating Apparent Dye Transfer in Specific In Vivo Scenarios and Its Methodological Implications

Another significant concern with lipophilic dyes like CM-DiI is the potential for dye transfer between cells, especially in vivo. royalsocietypublishing.orgmdpi.com This phenomenon, where the dye moves from labeled cells to adjacent unlabeled cells, can lead to an overestimation of the number of labeled cells and misinterpretation of cell migration patterns. royalsocietypublishing.orgnih.gov

Dye transfer can occur through several mechanisms, including direct cell-to-cell contact and the uptake of dye from dead or dying labeled cells by neighboring cells. nih.gov This has been observed in various contexts, including studies of hematopoietic cells and immune cells. nih.gov The transfer of CM-DiI to other cells after injection into an animal has also been reported. ohsu.edu

Methodological implications of dye transfer are profound, as it can compromise the accuracy of cell tracking studies. To mitigate this issue, researchers are exploring several approaches:

Optimizing Labeling Protocols: Minimizing the dye concentration and incubation time can reduce cytotoxicity and subsequent dye release from dead cells. nih.gov

Functional Assays: The viability of labeled cells should be functionally assessed to ensure that the observed signal corresponds to live, healthy cells. nih.gov

Use of Fixable Dyes: CM-DiI's advantage is its aldehyde-fixable nature, which helps to lock the dye within the cell membrane, potentially reducing post-fixation transfer. nih.govlumiprobe.com Unlike other membrane stains, this label is well-retained in some cells throughout fixation and permeabilization. thermofisher.com

Careful Data Interpretation: Researchers must be cautious when interpreting data from long-term in vivo studies and consider the possibility of dye transfer.

Strategies for High-Throughput Screening and Multiplexed CM-DiI Based Assays

The demand for analyzing large numbers of samples has driven the development of high-throughput screening (HTS) and multiplexed assays. CM-DiI is well-suited for these applications due to its bright fluorescence and compatibility with automated imaging systems. ox.ac.uknih.gov

High-Throughput Screening: HTS platforms can be used to rapidly screen large libraries of compounds for their effects on cell migration, proliferation, or other cellular processes using CM-DiI as a label. nih.gov For example, HTS has been used to identify inhibitors of cholesterol transfer between HDL and cells. nih.gov The compatibility of CM-DiI with microplate formats and automated readers makes it an efficient tool for such large-scale studies. thermofisher.com

Multiplexed Assays: The distinct red fluorescence of CM-DiI allows for its use in multiplexed assays, where multiple cellular parameters are measured simultaneously. fishersci.be It can be combined with other fluorescent probes, such as those for cell viability (e.g., Calcein AM) or apoptosis (e.g., Annexin V), or with genetically encoded fluorescent proteins like GFP. fishersci.benih.gov This enables a more comprehensive analysis of cellular responses to various stimuli. For instance, CM-DiI has been used in combination with GFP-labeled cells in zebrafish xenografts to study tumor growth. nih.gov

To facilitate these advanced assays, several factors need to be considered:

Spectral Compatibility: Choosing fluorescent probes with minimal spectral overlap is crucial to avoid signal bleed-through.

Assay Miniaturization: Adapting assays to 96-, 384-, or even 1536-well plates increases throughput and reduces reagent costs. thermofisher.com

Automated Image Analysis: Sophisticated image analysis software is required to automatically identify and quantify labeled cells in a high-throughput manner.

Development of Enhanced CM-DiI Derivatives for Specialized Research Needs

To address the limitations of the original CM-DiI and to expand its utility, researchers have developed enhanced derivatives with improved properties. thermofisher.com These derivatives offer advantages such as increased specificity, a broader spectral range, and improved solubility.

Improved Specificity and Retention: The chloromethyl group in CM-DiI allows it to covalently bind to intracellular thiols, leading to better retention within the cell compared to the original DiI. thermofisher.comthermofisher.com This makes it more suitable for long-term tracking and for studies involving fixation and permeabilization. thermofisher.com

Expanded Spectral Range: The development of a family of lipophilic carbocyanine dyes with different emission spectra (e.g., DiO, DiD, DiR) allows for multicolor imaging of different cell populations simultaneously. nih.gov This is particularly useful for studying cell-cell interactions and complex biological systems.

Improved Solubility: Some derivatives have been engineered to have better water solubility, which simplifies the labeling procedure and reduces the risk of dye precipitation. lumiprobe.comthermofisher.com

The table below summarizes some of the key characteristics of CM-DiI and its derivatives:

DyeExcitation Max (nm)Emission Max (nm)Key Features
CM-DiI 553570Aldehyde-fixable, improved water solubility compared to DiI. fishersci.bemedchemexpress.com
DiO 484501Green fluorescence, suitable for multiplexing with red probes. thermofisher.com
DiD 644665Far-red fluorescence, good for in vivo imaging due to reduced tissue autofluorescence. thermofisher.com
DiR 750780Near-infrared fluorescence, allows for deep tissue imaging. nih.govthermofisher.com
SP-DiIC18(3) 549565Sulfonated derivative with improved water solubility and retention after fixation. thermofisher.com

Unexplored Research Avenues and Potential for Novel Applications in Basic Science

The versatility of CM-DiI and its derivatives opens up numerous avenues for future research and novel applications in basic science.

Studying Complex Cellular Processes: The ability to track individual cells over time in a living organism provides a powerful tool to study dynamic processes such as:

Stem cell fate and differentiation: Following the lineage of stem cells and their progeny in regenerative medicine studies. nih.gov

Immune cell trafficking: Visualizing the migration of immune cells during an inflammatory response.

Cancer metastasis: Tracking the dissemination of cancer cells from a primary tumor to distant sites. royalsocietypublishing.org

Neuronal tracing: Mapping the connections between neurons in the nervous system. aatbio.com

Investigating Intercellular Communication: The potential for dye transfer, while a challenge, could be harnessed to study direct cell-to-cell communication and the exchange of membrane components, a process known as trogocytosis. nih.gov

Drug Discovery and Development: High-throughput screening assays using CM-DiI can be employed to identify new drugs that modulate cell migration, proliferation, or other cellular behaviors relevant to various diseases. nih.gov

Tissue Engineering: CM-DiI can be used to label and track cells seeded onto tissue engineering scaffolds to monitor their viability, distribution, and integration with the surrounding tissue. nih.gov

Q & A

Q. How should researchers address non-uniform CM-DiI labeling in heterogeneous cell populations?

  • Answer : Stratify analysis by cell size or morphology using machine learning tools (e.g., CellProfiler). Report subpopulation-specific labeling efficiency and exclude outliers with intensity thresholds (e.g., ±2 SD from mean) .

Q. What ethical considerations apply to CM-DiI use in vertebrate studies?

  • Answer : Adhere to institutional guidelines for live-animal imaging. Minimize dye exposure by using the lowest effective concentration (e.g., 67 µM ) and include humane endpoints in protocols. Disclose compliance in the Ethics Statement section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.